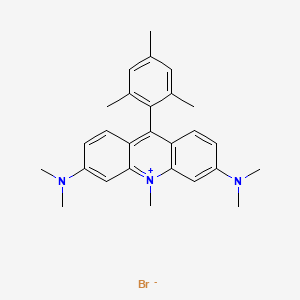
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is an acridinium derivative, characterized by the presence of dimethylamino groups and a mesityl substituent, which contribute to its photophysical and chemical properties .
作用机制
Target of Action
The primary target of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is DNA . DNA is a pharmacological target of many drugs used clinically . It plays two primary functions: replication, by which it makes copies of the nucleotide sequence in our DNA, and transcription, by which it controls the synthesis of the body’s vital proteins .
Mode of Action
The compound interacts with its target, DNA, via intercalation . Intercalation is a process where the compound, due to its planar form, inserts itself between the base pairs of the DNA double helix . This interaction is fueled by charge transfer and π-stacking interactions . The intercalation of the compound eventually causes the helical structure of the DNA to unwind .
Biochemical Pathways
The intercalation of the compound into the DNA can affect various biochemical pathways. It can bind to different regions of the replicating fork of genomic DNA and stop the work of DNA polymerase . This interaction can control the transcription of a specific DNA segment , thereby affecting the synthesis of proteins and other vital biochemical processes.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription, which can lead to the suppression of protein synthesis and other vital cellular processes . This can have therapeutic implications, particularly in the treatment of diseases like cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a photocatalyst can be affected by the presence of light Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment
生化分析
Biochemical Properties
The compound 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide has been found to interact with DNA via intercalation . This interaction is crucial in biochemical reactions, particularly in the context of DNA binding studies .
Cellular Effects
The effects of this compound on cells are largely related to its interactions with DNA . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to DNA via intercalation . This binding can lead to changes in gene expression and can influence enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 3,6-bis(dimethylamino)acridine with mesityl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acridinium core, leading to changes in its photophysical properties.
Substitution: The dimethylamino groups and mesityl substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
科学研究应用
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
- 9-Mesityl-10-methylacridinium tetrafluoroborate
- 2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborate
Uniqueness
3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is unique due to its specific combination of dimethylamino groups and a mesityl substituent, which enhance its photophysical properties and make it a versatile photocatalyst. Its ability to intercalate with DNA and generate ROS upon light irradiation distinguishes it from other acridinium derivatives .
属性
IUPAC Name |
3-N,3-N,6-N,6-N,10-pentamethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-3,6-diamine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N3.BrH/c1-17-13-18(2)26(19(3)14-17)27-22-11-9-20(28(4)5)15-24(22)30(8)25-16-21(29(6)7)10-12-23(25)27;/h9-16H,1-8H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNBHVXYTKBPFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)N(C)C)C)N(C)C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
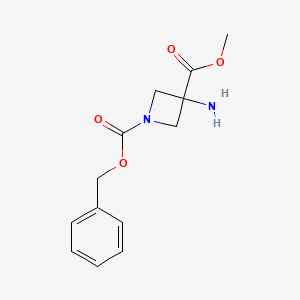
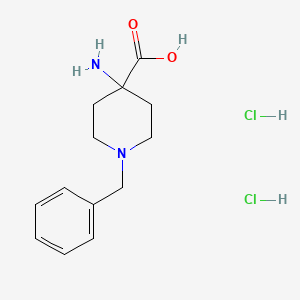
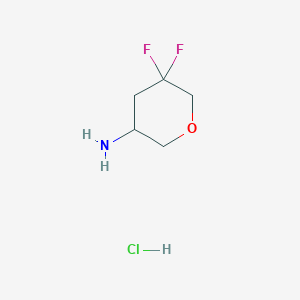
![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)
![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)
![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)
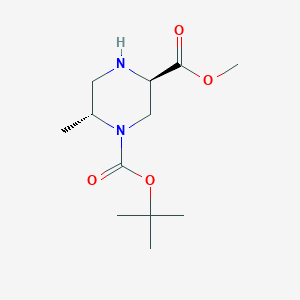
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride](/img/structure/B6297549.png)


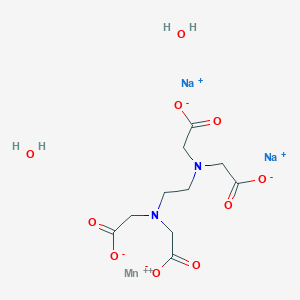
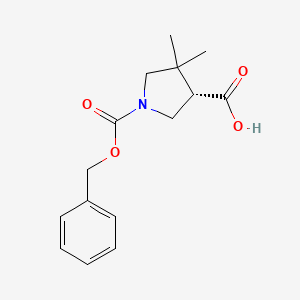
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)
![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)
